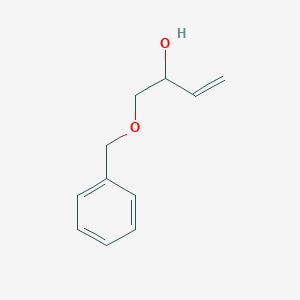
1-(BENZYLOXY)BUT-3-EN-2-OL
Overview
Description
1-(BENZYLOXY)BUT-3-EN-2-OL: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is also known by its synonym This compound . This compound is characterized by the presence of a butenol group and a phenylmethoxy group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZYLOXY)BUT-3-EN-2-OL typically involves the reaction of 3-buten-2-ol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(BENZYLOXY)BUT-3-EN-2-OL can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: This compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
- Pharmaceutical Intermediates :
- Chiral Building Blocks :
Applications in Organic Synthesis
- Transesterification Reactions :
- Wittig Rearrangement :
- Synthesis of Pyridines and Pyridazines :
Catalytic Applications
- Palladium-Catalyzed Reactions :
- Enantioselective Synthesis :
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(BENZYLOXY)BUT-3-EN-2-OL involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in oxidation reactions, it interacts with oxidizing agents to form aldehydes or ketones . In reduction reactions, it interacts with reducing agents to form saturated alcohols . The specific pathways and molecular targets can vary based on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(BENZYLOXY)BUT-3-EN-2-OL is unique due to the presence of both a butenol group and a phenylmethoxy group, which imparts distinct reactivity and versatility in organic synthesis . This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various chemical reactions .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-phenylmethoxybut-3-en-2-ol |
InChI |
InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
InChI Key |
JIIRJBFIWHEZQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















